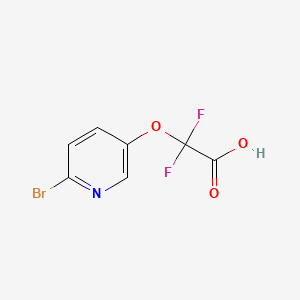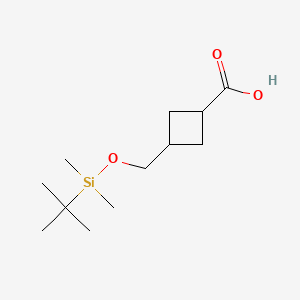
Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a brominated phenyl ring with a hydroxypropan-2-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate typically involves the reaction of 4-bromo-3-(2-hydroxypropan-2-yl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
4-bromo-3-(2-hydroxypropan-2-yl)aniline+tert-butyl chloroformateEt3Ntert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol.
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted phenyl carbamates.
Oxidation: Formation of ketones.
Reduction: Formation of alkanes.
科学的研究の応用
Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: May be used in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action for tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate would depend on its specific application. In general, the compound can act as a protecting group for amines in organic synthesis, preventing unwanted reactions at the amine site. The hydroxypropan-2-yl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Tert-butyl (3-hydroxypropyl)carbamate: Similar structure but with a different substitution pattern on the phenyl ring.
Tert-butyl (3-bromo-4-oxocyclohexyl)carbamate: Another brominated carbamate with different ring structure.
特性
IUPAC Name |
tert-butyl N-[4-bromo-3-(2-hydroxypropan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-13(2,3)19-12(17)16-9-6-7-11(15)10(8-9)14(4,5)18/h6-8,18H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSAGDMAZKFPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide](/img/structure/B8197088.png)
![7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B8197092.png)
![2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B8197104.png)






![Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate](/img/structure/B8197143.png)

![(2S,3S)-2,3-dihydroxybutanedioic acid;[(2S)-oxetan-2-yl]methanamine](/img/structure/B8197160.png)


